Increased Calculated Lipophilicity (cLogP) vs. 7‑(Benzylsulfanyl) and 7‑(4‑Chlorobenzylsulfanyl) Analogs
The di‑chloro substitution on the benzyl ring raises computed LogP relative to non‑halogenated and mono‑chloro analogs. The target compound has a cLogP of 6.2 (XLogP3‑AA), compared to 5.1 for 7‑(benzylsulfanyl)‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine and 5.6 for 7‑[(4‑chlorobenzyl)sulfanyl]‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine [1]. The benzylsulfanyl analog lacks any halogen atoms on the ring, while the 4‑chlorobenzyl analog carries a single chlorine atom, providing intermediate lipophilicity.
| Evidence Dimension | Calculated octanol‑water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP = 6.2 |
| Comparator Or Baseline | 7‑(Benzylsulfanyl) analog: cLogP = 5.1; 7‑(4‑Chlorobenzylsulfanyl) analog: cLogP = 5.6 |
| Quantified Difference | Δ cLogP = +1.1 vs. benzylsulfanyl; Δ cLogP = +0.6 vs. 4‑chlorobenzylsulfanyl |
| Conditions | XLogP3‑AA algorithm (PubChem computed property) |
Why This Matters
Higher cLogP predicts superior passive membrane permeability, which is a critical selection criterion for cell‑based phenotypic screening and intracellular target engagement.
- [1] PubChem. Computed properties for 7‑[(2,4‑Dichlorobenzyl)sulfanyl]‑2,5‑dimethyl‑3‑phenylpyrazolo[1,5‑a]pyrimidine and related substances. Accessed 2026. View Source
